p5 Ligand for Dnak and DnaJ acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

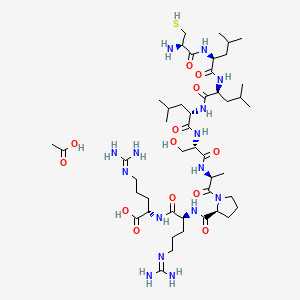

The p5 Ligand for Dnak and DnaJ acetate is a nonapeptide, which means it is composed of nine amino acids. This compound is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40). It corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p5 Ligand for Dnak and DnaJ acetate involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .

Types of Reactions:

Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds formed can be reduced back to free thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Standard peptide synthesis reagents and conditions.

Major Products Formed:

Oxidation: Disulfide-bonded peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with different amino acid sequences.

Applications De Recherche Scientifique

The p5 Ligand for Dnak and DnaJ acetate has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Serves as a high-affinity ligand for studying the interactions and functions of heat shock proteins DnaK and DnaJ in Escherichia coli.

Industry: Utilized in the production of research reagents and tools for studying protein interactions and functions

Mécanisme D'action

The p5 Ligand for Dnak and DnaJ acetate exerts its effects by binding to DnaK and DnaJ, which are heat shock proteins involved in protein folding and stress responses. The binding of the ligand to these proteins modulates their activity and function. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide .

Comparaison Avec Des Composés Similaires

Onalespib: A synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90).

H2-Gamendazole: A novel compound for spermatogenesis inhibition and cancer therapy as an inhibitor of heat shock proteins.

NPX800: An inhibitor of heat shock factor 1 (HSF1) used in cancer treatment studies.

Uniqueness: The p5 Ligand for Dnak and DnaJ acetate is unique in its high affinity for DnaK and DnaJ, specifically targeting the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. This specificity makes it a valuable tool for studying the functions and interactions of these heat shock proteins .

Propriétés

Formule moléculaire |

C46H85N15O13S |

|---|---|

Poids moléculaire |

1088.3 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1 |

Clé InChI |

OKLRJVHZOKFHHC-HNXCXNLTSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.